molecular formula C11H9ClN2O B1609526 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 864068-95-1

1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1609526
CAS No.: 864068-95-1
M. Wt: 220.65 g/mol
InChI Key: YTYWUDWSOXANNS-UHFFFAOYSA-N
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Description

“1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the molecular formula C10H10N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis and Ligand Development

The versatility of pyrazole derivatives, including 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride, is showcased in their application in synthesizing ligands and functional materials. For instance, a method was detailed for synthesizing pyrazoles with varied substituents, highlighting the utility of these compounds in creating complex molecules for further chemical exploration. The process involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This methodology underpins the development of ligands by introducing side chains, demonstrating the compound's significance in fabricating molecules for potential applications in catalysis and material science (Grotjahn et al., 2002).

Catalysis

In the realm of catalysis, this compound serves as a precursor in various synthesis reactions. For example, trityl chloride efficiently catalyzes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and aromatic aldehydes, showcasing the role of pyrazole derivatives in facilitating organic transformations. This catalytic activity emphasizes the potential of pyrazole-based compounds in organic synthesis, providing a pathway to synthesize a wide array of organic compounds with high yields and under mild conditions (Zare et al., 2014).

Material Science and Electronics

Pyrazole derivatives also find applications in material science, particularly in the development of electronic materials. A study on bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands illustrates the use of these compounds in creating fully efficient blue PtII emitters. This application is crucial for developing new materials for optoelectronic devices, indicating the broader implications of this compound and its derivatives in advancing technologies for displays and lighting (Arnal et al., 2018).

Corrosion Inhibition

In the field of corrosion science, pyrazole derivatives demonstrate efficacy as corrosion inhibitors. Research into heterocyclic derivatives on C-steel surfaces in acidic environments reveals that compounds like this compound can significantly enhance corrosion resistance. These findings underscore the compound's potential in developing new corrosion inhibitors for industrial applications, contributing to the longevity and durability of metal components (Hameed et al., 2020).

Hydrogen Bonding Studies

Additionally, pyrazole derivatives are used in studying hydrogen bonding mechanisms. Research on palladium(II)-pyrazole complexes highlights the influence of substituents on hydrogen bonding, providing insights into molecular interactions that are fundamental to understanding chemical reactivity and designing molecules with desired properties (Grotjahn et al., 2003).

Future Directions

The future directions of “1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride” and similar compounds could involve further investigation of their crystal packing , as well as their potential applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-methyl-5-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-14-10(11(12)15)7-9(13-14)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYWUDWSOXANNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428770
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864068-95-1
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864068-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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